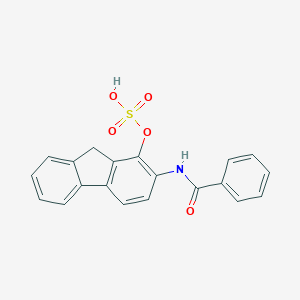

2-(4-Acetoxyphenyl)benzothiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

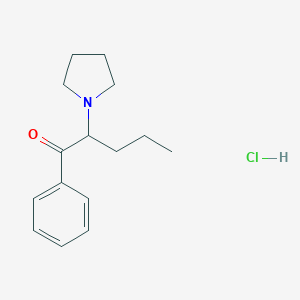

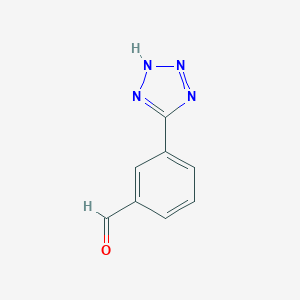

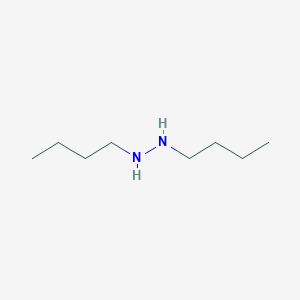

2-(4-Acetoxyphenyl)benzothiophene is a chemical compound with the molecular formula C16H12O2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(4-Acetoxyphenyl)benzothiophene, has been a topic of interest in recent years . Various strategies have been developed, including heterocyclization of different substrates . Other methods involve the use of different catalysts and substrates for the synthesis of benzo[b]thiophene .Molecular Structure Analysis

The molecular structure of 2-(4-Acetoxyphenyl)benzothiophene consists of 16 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.330 Da and the monoisotopic mass is 268.055786 Da .Wissenschaftliche Forschungsanwendungen

Amyloid Imaging in Alzheimer's Disease

A study discusses the development of amyloid imaging ligands, which are crucial for measuring amyloid deposits in the brain of Alzheimer's patients. While not directly mentioning 2-(4-Acetoxyphenyl)benzothiophene, this research implicates related benzothiophene derivatives in the development of diagnostic tools for neurodegenerative diseases. The study highlights the potential of these compounds in enabling early detection and evaluation of therapies targeting amyloid accumulation in Alzheimer's disease (Nordberg, 2007).

Advanced Oxidation Processes

Another study reviews the degradation of acetaminophen by advanced oxidation processes (AOPs), demonstrating the chemical reactivity and transformation potential of related compounds in environmental and pharmaceutical contexts. This work underscores the capability of benzothiophene derivatives in generating kinetics and mechanisms for the degradation of pollutants, indicating their applicability in environmental remediation and drug metabolism studies (Qutob et al., 2022).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of benzothiophene derivatives, including 2-(4-Acetoxyphenyl)benzothiophene, offer a wide range of possibilities in drug development and synthetic chemistry. A review highlights the use of such compounds in the synthesis of heterocyclic compounds, revealing their role as intermediates in creating pharmacologically active molecules. This suggests the potential of 2-(4-Acetoxyphenyl)benzothiophene in the synthesis of new drugs and materials (Petrov & Androsov, 2013).

Antimicrobial Activities

Research on eugenol and essential oils containing eugenol, related to the phenolic structure found in 2-(4-Acetoxyphenyl)benzothiophene, demonstrates significant antimicrobial activity. This review suggests the potential of related benzothiophene compounds in developing antimicrobial agents due to their structural similarity and biological activity profiles. Such compounds could play a role in addressing antibiotic resistance and developing new therapeutic agents (Marchese et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

[4-(1-benzothiophen-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-11(17)18-14-8-6-12(7-9-14)16-10-13-4-2-3-5-15(13)19-16/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRGTVQDDWWSMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432314 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetoxyphenyl)benzothiophene | |

CAS RN |

132932-62-8 |

Source

|

| Record name | 4-(1-Benzothiophen-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)